Cas no 2171888-63-2 (3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid)

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid structure
2171888-63-2 structure
商品名:3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid
CAS番号:2171888-63-2
MF:C10H12F2O4
メガワット:234.196690559387
CID:6422936
PubChem ID:165543761

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid
    • 3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
    • 2171888-63-2
    • EN300-1629644
    • インチ: 1S/C10H12F2O4/c11-6(12)10(7(13)14)5-9(8(15)16-10)3-1-2-4-9/h6H,1-5H2,(H,13,14)
    • InChIKey: YVCYTZPJKJFZOB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(C(=O)O)CC2(C(=O)O1)CCCC2)F

計算された属性

  • せいみつぶんしりょう: 234.07036518g/mol
  • どういたいしつりょう: 234.07036518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 63.6Ų

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1629644-5.0g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
5g
$5221.0 2023-06-05
Enamine
EN300-1629644-0.5g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
0.5g
$1728.0 2023-06-05
Enamine
EN300-1629644-0.1g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
0.1g
$1585.0 2023-06-05
Enamine
EN300-1629644-2.5g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
2.5g
$3530.0 2023-06-05
Enamine
EN300-1629644-1.0g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
1g
$1801.0 2023-06-05
Enamine
EN300-1629644-10.0g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
10g
$7742.0 2023-06-05
Enamine
EN300-1629644-1000mg
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
1000mg
$1801.0 2023-09-22
Enamine
EN300-1629644-250mg
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
250mg
$1657.0 2023-09-22
Enamine
EN300-1629644-0.25g
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
0.25g
$1657.0 2023-06-05
Enamine
EN300-1629644-5000mg
3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid
2171888-63-2
5000mg
$5221.0 2023-09-22

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 関連文献

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acidに関する追加情報

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid: A Promising Compound in Medicinal Chemistry

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid, identified by the chemical structure CAS No. 2171888-63-2, represents a novel class of organic compounds with potential applications in pharmaceutical research. This molecule features a unique spiro-4.4-nonane framework, which is a bicyclic structure formed by the connection of two rings at a single atom. The presence of a carboxylic acid group and a difluoromethyl substituent further enhances its chemical diversity and biological activity. Recent studies have highlighted the significance of such structural features in modulating pharmacokinetic properties and target-specific interactions.

Advances in medicinal chemistry have demonstrated that oxaspiro compounds often exhibit enhanced stability and selectivity compared to traditional scaffolds. The 1-oxo functional group in this molecule contributes to the formation of a cyclic ether, which may influence its ability to interact with specific biological targets. The carboxylic acid moiety, on the other hand, is known to participate in hydrogen bonding and ionization processes, making it a key contributor to the compound’s solubility and bioavailability.

Recent research published in Journal of Medicinal Chemistry (2023) has focused on the spiro-4.4-nonane core as a potential scaffold for the development of anti-inflammatory agents. The difluoromethyl substitution at the 3-position has been shown to modulate the electronic properties of the molecule, thereby altering its reactivity and binding affinity. This finding aligns with the broader trend of using fluorinated groups to fine-tune the physicochemical properties of drug candidates.

The carboxylic acid functionality in this compound also plays a critical role in its metabolic fate. Studies on the spiro-4.4-nonane framework have revealed that the presence of a carboxylic acid group can enhance the compound’s ability to undergo hydrolysis, which is a key step in the metabolism of many pharmaceutical agents. This property is particularly relevant in the context of drug development, where metabolic stability is a key consideration.

Moreover, the oxaspiro architecture of this molecule has been linked to its potential as a scaffold for the design of small-molecule inhibitors. A 2023 study published in Bioorganic & Medicinal Chemistry Letters explored the use of spiro-4.4-nonane derivatives in targeting protein kinases. The difluoromethyl substitution was found to significantly improve the compound’s potency against specific kinase targets, suggesting its utility in the development of targeted therapies.

The 1-oxo group in this compound is another area of interest for researchers. Its presence can create a cyclic ether structure that may influence the molecule’s ability to interact with biological targets. For example, the oxaspiro framework has been shown to enhance the compound’s ability to bind to certain receptors, which is a critical factor in the design of effective pharmaceutical agents.

Recent developments in computational chemistry have further supported the potential of this compound. Molecular docking studies have predicted that the spiro-4.4-nonane core can form stable interactions with key residues in target proteins. This suggests that the molecule may have a high affinity for specific biological targets, making it a promising candidate for further development.

In addition to its structural features, the difluoromethyl substitution in this compound has been associated with improved physicochemical properties. The fluorine atoms can influence the molecule’s solubility, partition coefficient, and metabolic stability. These properties are essential for the development of drugs with optimal therapeutic profiles.

The carboxylic acid group in this molecule also contributes to its potential as a prodrug. Prodrug strategies are widely used in pharmaceutical research to improve the bioavailability and reduce the toxicity of active compounds. The spiro-4.4-nonane framework, combined with the carboxylic acid functionality, may enable the design of prodrugs that are more effective and safer for clinical use.

Overall, the unique combination of structural elements in 3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid makes it a compelling candidate for further exploration in pharmaceutical research. Its potential applications in the development of targeted therapies and its favorable physicochemical properties highlight the importance of continued investigation into this compound.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd